molecular formula C12H19NO2 B11831029 [(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol

[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol

Cat. No.: B11831029
M. Wt: 209.28 g/mol
InChI Key: BZOASRVZGDURHT-SRVKXCTJSA-N
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Description

[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol is a complex organic compound with a unique structure that includes a furoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol typically involves multi-step organic synthesis. The process begins with the preparation of the furoquinoline core, which can be achieved through cyclization reactions involving appropriate precursors. The methanol group is then introduced through a series of functional group transformations, such as reduction or substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a variety of functional groups into the furoquinoline core .

Scientific Research Applications

[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol is unique due to its specific combination of the furoquinoline core and the methanol group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

[(3aS,4aS,9aR)-3,4,4a,5,6,7,8,9a-octahydro-1H-furo[3,4-b]quinolin-3a-yl]methanol

InChI

InChI=1S/C12H19NO2/c14-7-12-8-15-6-10(12)5-9-3-1-2-4-11(9)13-12/h5,10-11,13-14H,1-4,6-8H2/t10-,11-,12-/m0/s1

InChI Key

BZOASRVZGDURHT-SRVKXCTJSA-N

Isomeric SMILES

C1CCC2=C[C@H]3COC[C@@]3(N[C@H]2C1)CO

Canonical SMILES

C1CCC2=CC3COCC3(NC2C1)CO

Origin of Product

United States

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